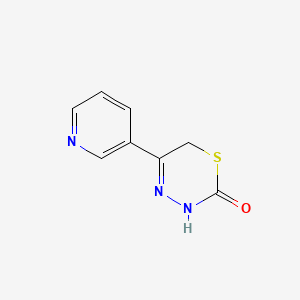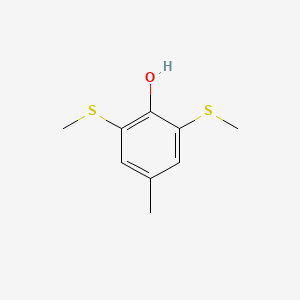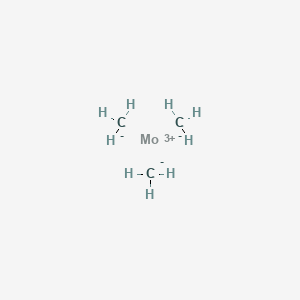
Molybdenum(3+) trimethanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum(3+) trimethanide is a coordination compound that features molybdenum in the +3 oxidation state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Molybdenum(3+) trimethanide can be synthesized through various methods. One common approach involves the reaction of molybdenum trichloride with trimethanide ligands under an inert atmosphere. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Molybdenum(3+) trimethanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of molybdenum.
Reduction: It can be reduced to lower oxidation states or even elemental molybdenum.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent and temperature conditions.
Major Products Formed
Oxidation: Higher oxidation state molybdenum compounds, such as molybdenum(VI) oxide.
Reduction: Lower oxidation state molybdenum compounds or elemental molybdenum.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Molybdenum(3+) trimethanide has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: It is studied for its potential use in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine, such as in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism by which molybdenum(3+) trimethanide exerts its effects involves its ability to coordinate with various substrates and facilitate chemical reactions. The molybdenum center can undergo changes in oxidation state, which is crucial for its catalytic activity. The compound can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Molybdenum(IV) oxide
- Molybdenum(VI) oxide
- Molybdenum hexacarbonyl
- Molybdenum disulfide
Uniqueness
Molybdenum(3+) trimethanide is unique due to its specific oxidation state and the nature of its ligands. Unlike molybdenum(IV) oxide or molybdenum(VI) oxide, which are primarily used in different types of catalysis and materials applications, this compound offers distinct reactivity and coordination chemistry. Its ability to undergo various oxidation and reduction reactions makes it versatile for different applications in research and industry.
Propriétés
Numéro CAS |
87698-72-4 |
|---|---|
Formule moléculaire |
C3H9Mo |
Poids moléculaire |
141.05 g/mol |
Nom IUPAC |
carbanide;molybdenum(3+) |
InChI |
InChI=1S/3CH3.Mo/h3*1H3;/q3*-1;+3 |
Clé InChI |
XRNLQFUJHJKWMD-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].[CH3-].[Mo+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


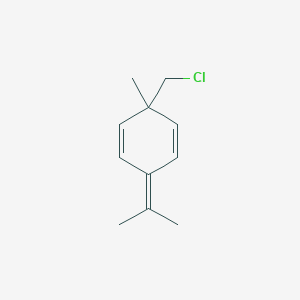
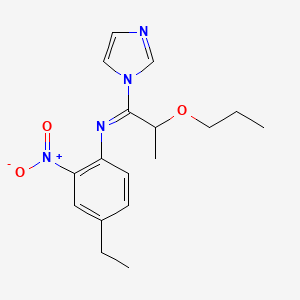




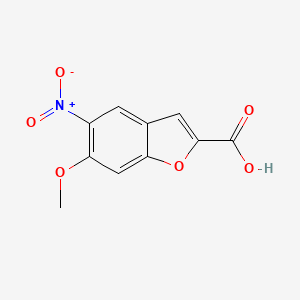
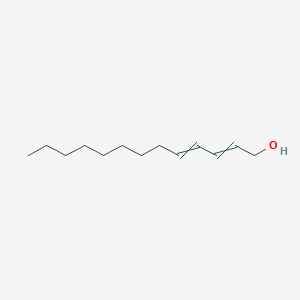
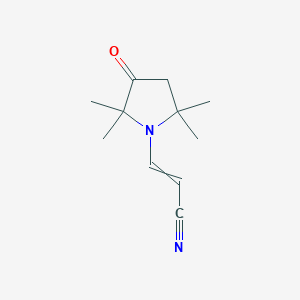
![1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14384111.png)
![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)

